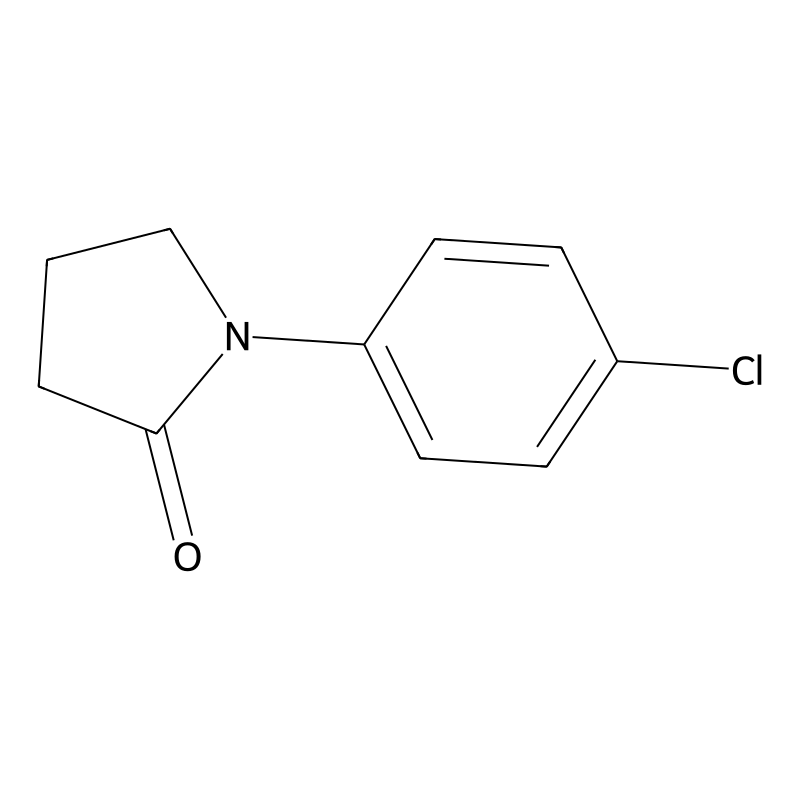

1-(4-Chlorophenyl)-2-pyrrolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- The reaction was catalyzed by α-amylase derived from hog pancreas. 4-Chloroanilline was reacted with 2,5-hexanedione in the presence of α-amylase to obtain 1-(4-chlorophenyl)-2,5-dimethyl-1 H-pyrrole 84 in 94% yield .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate .

- The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

- The static and dynamic polarizability are found to be many-fold higher than that of urea .

Pharmaceutical Chemistry

Pharmaceutical Intermediate

Nonlinear Optics

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

Biological Potential of Indole Derivatives

Pharmaceutical Intermediate

Chemical Structure

- Synthetic cathinones are a type of designer drug found in “bath salt” type products . While I couldn’t find a direct link to “1-(4-Chlorophenyl)-2-pyrrolidinone”, it’s possible that similar compounds could be used in the synthesis of these types of substances .

- In the field of materials science, there is interest in using organic-inorganic hybrid perovskites for the creation of ferroelectric thin films . A compound called [1-(4-chlorophenyl)ethylammonium]2PbI4 is mentioned, which shares some structural similarities with "1-(4-Chlorophenyl)-2-pyrrolidinone" .

Synthetic Cathinones

Ferroelectric Thin Films

1-(4-Chlorophenyl)-2-pyrrolidinone is a chemical compound with the molecular formula C10H10ClNO. It consists of a pyrrolidinone ring substituted with a 4-chlorophenyl group. This compound is characterized by its potential applications in various fields, including pharmaceuticals and chemical synthesis. Its structure features a carbonyl group adjacent to a nitrogen atom within the pyrrolidinone ring, which contributes to its reactivity and biological activity.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction Reactions: The carbonyl group can be reduced to form an amine or alcohol, depending on the reducing agent used.

- Condensation Reactions: It can undergo condensation with various aldehydes or ketones to form more complex structures.

These reactions highlight its versatility as an intermediate in organic synthesis.

1-(4-Chlorophenyl)-2-pyrrolidinone exhibits notable biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. Its structural similarity to other pharmacologically active compounds suggests that it may interact with biological targets involved in pain pathways. Additionally, it has been noted for causing skin and eye irritation, indicating the need for caution during handling .

The synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate precursors such as 4-chlorobenzylamine and suitable carbonyl compounds, cyclization can yield the desired pyrrolidinone structure.

- Reflux Conditions: Many synthetic routes involve refluxing the reactants in solvents like ethanol or acetic acid to facilitate the formation of the pyrrolidinone ring.

- Catalytic Methods: Catalysts may be employed to enhance reaction rates and yields during synthesis .

1-(4-Chlorophenyl)-2-pyrrolidinone finds applications in multiple areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting pain and inflammation.

- Chemical Synthesis: The compound is utilized in creating more complex organic molecules and derivatives used in research and industrial applications.

- Material Science: Its properties may lend themselves to applications in developing new materials or coatings.

Interaction studies of 1-(4-Chlorophenyl)-2-pyrrolidinone with biological systems have indicated that it may modulate certain pathways related to pain perception and inflammation. Investigations into its interactions with receptors or enzymes involved in these processes are ongoing. The compound's potential toxicity underscores the importance of understanding its pharmacokinetics and dynamics .

Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-pyrrolidinone, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Pyrrolidinone | Contains a similar pyrrolidinone ring | More broadly studied for solvent properties |

| N-Methyl-2-pyrrolidone | Methyl substitution on nitrogen | Known for enhancing drug permeation |

| 4-(4-Chlorophenyl)-2-pyrrolidinone | Similar chlorophenyl substitution | Different biological activity profile |

These compounds are unique due to variations in substituents and their resulting biological activities, which may influence their applications in pharmaceuticals and materials science.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant